molecular formula C10H13ClN2 B1386437 2-chloro-N-(1-cyclopropylethyl)pyridin-3-amine CAS No. 1155019-81-0

2-chloro-N-(1-cyclopropylethyl)pyridin-3-amine

Cat. No.: B1386437
CAS No.: 1155019-81-0
M. Wt: 196.67 g/mol
InChI Key: VIFFCDPMMGPGKY-UHFFFAOYSA-N
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Description

2-chloro-N-(1-cyclopropylethyl)pyridin-3-amine is a chemical compound with the molecular formula C10H13ClN2. It is known for its unique structure, which includes a pyridine ring substituted with a chlorine atom and an amine group attached to a cyclopropylethyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(1-cyclopropylethyl)pyridin-3-amine typically involves the reaction of 2-chloropyridine with 1-cyclopropylethylamine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is often heated to reflux to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(1-cyclopropylethyl)pyridin-3-amine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom on the pyridine ring can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride, potassium carbonate, or other bases are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

    Nucleophilic Substitution: Substituted pyridine derivatives.

    Oxidation: Pyridine N-oxides or other oxidized products.

    Reduction: Reduced amine derivatives.

Scientific Research Applications

2-chloro-N-(1-cyclopropylethyl)pyridin-3-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 2-chloro-N-(1-cyclopropylethyl)pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(1-cyclopropylmethyl)pyridin-3-amine
  • 2-chloro-N-(1-cyclopropylpropyl)pyridin-3-amine
  • 2-chloro-N-(1-cyclopropylbutyl)pyridin-3-amine

Uniqueness

2-chloro-N-(1-cyclopropylethyl)pyridin-3-amine is unique due to its specific cyclopropylethyl substitution, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

2-chloro-N-(1-cyclopropylethyl)pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2/c1-7(8-4-5-8)13-9-3-2-6-12-10(9)11/h2-3,6-8,13H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIFFCDPMMGPGKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CC1)NC2=C(N=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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